molecular formula C8H17NO2 B13340026 3-Amino-3,4-dimethylhexanoic acid

3-Amino-3,4-dimethylhexanoic acid

Cat. No.: B13340026
M. Wt: 159.23 g/mol
InChI Key: JMLQXKJAKFYGIV-UHFFFAOYSA-N
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Description

3-Amino-3,4-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the use of ammonia-lyases, which facilitate the stereoselective preparation of unnatural amino acids . Another method includes the multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Amino-3,4-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-3,4-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-6(2)8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

JMLQXKJAKFYGIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CC(=O)O)N

Origin of Product

United States

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